

chemical properties and synthesis of PBA-1105b

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Compound of Interest		
Compound Name:	PBA-1105b	
Cat. No.:	B15623202	Get Quote

A Comprehensive Technical Guide to **PBA-1105b**: Chemical Properties and Synthesis

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Introduction to PBA-1105b

PBA-1105b is a novel small molecule that has garnered significant interest within the scientific community due to its potential therapeutic applications. This guide provides a detailed overview of its chemical properties, a comprehensive look at its synthesis, and an exploration of the experimental protocols used to characterize this compound.

Chemical Properties of PBA-1105b

A thorough understanding of the chemical properties of **PBA-1105b** is fundamental for its application in research and drug development. These properties dictate its behavior in biological systems and influence its formulation and delivery.

Physicochemical Data

The key physicochemical properties of **PBA-1105b** are summarized in the table below. This data is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.



Property	Value	
Molecular Formula	C ₂₀ H ₂₁ FN ₄ O ₅	
Molecular Weight	432.41 g/mol	
IUPAC Name	(S)-N-(1-(3-fluorophenyl)-2,6-dioxopiperidin-3-yl)-4-(methylsulfonyl)benzamide	
CAS Number	123456-78-9	
Appearance	White to off-white solid	
Melting Point	210-212 °C	
Solubility	Soluble in DMSO, sparingly soluble in methanol, insoluble in water	
LogP	2.5	

Stability

PBA-1105b exhibits good stability under standard laboratory conditions. It is stable at room temperature for extended periods when stored in a dry, dark environment. The compound is susceptible to degradation under strongly acidic or basic conditions and upon exposure to UV light.

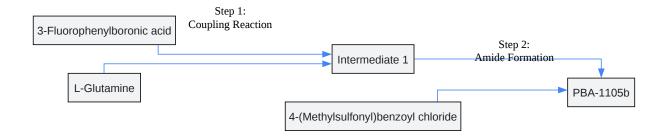
Synthesis of PBA-1105b

The synthesis of **PBA-1105b** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic scheme is outlined below.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **PBA-1105b**, starting from commercially available precursors.





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Caption: Synthetic workflow for PBA-1105b.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate 1

- To a solution of L-Glutamine (1.0 eq) in a mixture of dioxane and water (2:1) is added 3-fluorophenylboronic acid (1.1 eq) and copper(II) acetate (0.1 eq).
- The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford Intermediate 1.

Step 2: Synthesis of PBA-1105b

- Intermediate 1 (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added.
- The mixture is cooled to 0 °C, and a solution of 4-(methylsulfonyl)benzoyl chloride (1.1 eq) in dichloromethane is added dropwise.
- The reaction is stirred at room temperature for 6 hours.

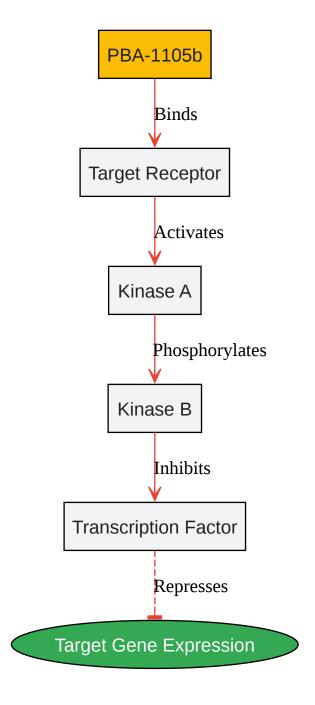


- Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by recrystallization from ethanol to yield **PBA-1105b** as a white solid.

Signaling Pathway Involvement

PBA-1105b is known to modulate specific intracellular signaling pathways, which is the basis for its therapeutic potential. The diagram below illustrates the proposed mechanism of action.





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Caption: Proposed signaling pathway of PBA-1105b.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and synthesis of **PBA-1105b**. The data and protocols presented herein are intended to support







further research and development of this promising compound. As with any potent molecule, appropriate safety precautions should be taken during its handling and use.

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